molecular formula C10H10Cl2N4 B13374953 N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B13374953
M. Wt: 257.12 g/mol
InChI Key: URKBCAUDHZWDHH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the 3,4-dichlorobenzyl group and the triazole ring imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-methyl-1H-1,2,4-triazol-5-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and various substituted triazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazole derivatives and other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is unique due to the presence of both the 3,4-dichlorobenzyl group and the triazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10Cl2N4

Molecular Weight

257.12 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H10Cl2N4/c1-6-14-10(16-15-6)13-5-7-2-3-8(11)9(12)4-7/h2-4H,5H2,1H3,(H2,13,14,15,16)

InChI Key

URKBCAUDHZWDHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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